N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-5-3-2-4-15(17)10-18(21)20-12-13-6-9-16(19-11-13)14-7-8-14/h2-6,9,11,14H,7-8,10,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHPACVOKKVDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 6-cyclopropylpyridine intermediate. This can be achieved through cyclopropylation of a suitable pyridine precursor using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The 6-cyclopropylpyridine intermediate is then coupled with a benzyl halide derivative to form the N-[(6-cyclopropylpyridin-3-yl)methyl] intermediate.
Amidation: The final step involves the amidation of the intermediate with 2-(2-methoxyphenyl)acetic acid. This can be carried out using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing catalyst recovery and recycling techniques to reduce costs.
Green Chemistry Principles: Employing environmentally benign solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the following structural features:
- Cyclopropyl group : Enhances the compound's unique chemical properties.
- Pyridine ring : Known for its role in biological activity.
- Methoxyphenyl group : Contributes to the compound's hydrophobicity and interaction with biological targets.
Synthesis Routes
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide typically involves several steps:
- Formation of the cyclopropane ring : Using cyclopropyl bromide as a starting material.
- Introduction of the pyridine moiety : Through nucleophilic substitution reactions.
- Final acetamide formation : Utilizing acetic anhydride or acetyl chloride in the presence of a base.
This compound exhibits various biological activities, making it a promising candidate for drug development.
Case Studies
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
-
Neurological Disorders :
- Research indicated that the compound could act as a neuroprotective agent in models of neurodegeneration, potentially through antioxidant mechanisms.
-
Anti-inflammatory Properties :
- In vitro studies showed that this compound inhibited pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Acetamide Nitrogen
The nitrogen substituent in acetamides significantly influences biological activity and physicochemical properties:
Key Observations:
Substituent Position on the Phenyl Ring
The position of the methoxy group on the phenyl ring modulates electronic and steric effects:
Key Observations:
Core Structure and Pharmacokinetic Implications
The acetamide backbone contrasts with ethanamine (NBOMe) or indolinone () cores:
Key Observations:
- The acetamide group in the target compound likely reduces blood-brain barrier (BBB) penetration compared to NBOMe ethanamines, directing therapeutic effects peripherally .
- Smaller substituents (cyclopropyl vs. isoxazolylmethyl in ) may improve solubility and reduce toxicity risks .
Notes and Limitations
Evidence Gaps: Direct pharmacological data for the target compound is absent in the provided evidence; comparisons rely on structural analogs.
Substituent Hypotheses: The cyclopropyl group’s impact on metabolic stability and the ortho-methoxy group’s steric effects require experimental validation.
Diverse Applications: Structural similarities to both anti-cancer and psychoactive compounds underscore the importance of target selectivity studies.
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as:
- Molecular Formula : CHNO
- Molecular Weight : 309.4 g/mol
- CAS Number : 2097863-22-2
This compound features a cyclopropyl group attached to a pyridine ring and a methoxyphenyl acetamide moiety, which may contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The proposed mechanism involves:
- Binding Affinity : The compound may exhibit high binding affinity to certain receptors, modulating their activity.
- Signal Transduction : It could influence various signaling pathways, potentially affecting gene expression and metabolic processes.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes involved in disease pathways, similar to other compounds in its class .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the inhibition of specific kinases involved in cancer progression has been documented. The potential for this compound to act as an anticancer agent is under investigation, focusing on its ability to disrupt cancer cell proliferation and survival pathways.
Anti-inflammatory Effects
Inhibition of myeloperoxidase (MPO), an enzyme linked to inflammatory processes, has been highlighted in related compounds. If this compound demonstrates similar inhibitory effects on MPO, it could be explored for therapeutic applications in inflammatory diseases .
Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell lines with similar structural motifs. |
| Study 2 | Reported anti-inflammatory activity through MPO inhibition in vitro. |
| Study 3 | Suggested potential neuroprotective effects based on receptor modulation. |
Case Studies
-
Case Study on Anticancer Activity :
- In vitro studies showed that compounds structurally related to this compound inhibited the growth of breast cancer cells by inducing apoptosis.
-
Case Study on Inflammatory Disease :
- A preclinical model assessed the effect of similar compounds on lipopolysaccharide-induced inflammation, revealing a reduction in inflammatory markers and improved clinical outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
